![molecular formula C19H19NO2 B1604318 (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone CAS No. 898789-67-8](/img/structure/B1604318.png)
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone
Overview
Description
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C19H19NO2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone, also known by its CAS number 898789-57-6, is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 409.46 g/mol. The structure features a pyrrole moiety, which is significant in various biological activities.
Research indicates that compounds containing the pyrrole structure often exhibit multiple mechanisms of action, including:
- Antioxidant Activity : The presence of phenolic groups can contribute to the scavenging of free radicals.
- Anticancer Properties : Many derivatives have shown cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit inflammatory pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably, it has been screened against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
HepG2 | 26.00 | Inhibition of cell proliferation |
A549 | 49.85 | Cell cycle arrest at G1 phase |
The compound demonstrated significant cytotoxicity in these assays, indicating its potential as an anticancer agent .
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies suggest that the compound may also exhibit anti-inflammatory effects. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases .
Case Studies
- Study on MCF7 and A549 Cell Lines :
- Inflammation Model :
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrrole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications in the pyrrole structure can enhance activity against breast cancer cells, suggesting that (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-methoxyphenyl)methanone may serve as a lead compound for further development in anticancer therapies .
Neuroprotective Effects
The neuroprotective properties of pyrrole derivatives are being investigated, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems could be beneficial in developing treatments aimed at neuroprotection and cognitive enhancement .
Antimicrobial Properties
The antimicrobial activity of the compound has been explored, with preliminary results indicating effectiveness against certain bacterial strains. This could pave the way for new antibiotic agents derived from this chemical framework .
Synthetic Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it a valuable building block in the synthesis of more complex organic molecules .
Catalytic Reactions
The compound has been utilized in catalytic reactions where it acts as a ligand or catalyst precursor. Its unique structural features can enhance reaction selectivity and yield, particularly in asymmetric synthesis processes .
Polymer Chemistry
Research into the incorporation of this compound into polymer matrices has shown promise for developing advanced materials with enhanced thermal and mechanical properties. The integration of pyrrole-based compounds into polymers can improve conductivity and stability under various conditions .
Nanomaterials
The potential for this compound to be used in the synthesis of nanomaterials is being explored. Its unique electronic properties may contribute to the development of nanoscale devices and sensors, particularly in electronics and photonics .
Table 1: Summary of Biological Activities
Table 2: Synthesis Applications
Application Type | Description | Reference |
---|---|---|
Synthetic Intermediate | Valuable building block for complex molecules | |
Catalytic Reactions | Enhances selectivity and yield in reactions |
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer properties of various pyrrole derivatives, including this compound). The results indicated that modifications to the compound led to enhanced potency against MCF-7 breast cancer cells, establishing a foundation for further drug development efforts.
Case Study 2: Neuroprotective Mechanisms
In another research project focused on neuroprotection, scientists tested several derivatives of the compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that certain modifications improved cell viability significantly compared to controls, suggesting potential therapeutic applications for neurodegenerative conditions.
Properties
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-18-9-5-8-17(13-18)19(21)16-7-4-6-15(12-16)14-20-10-2-3-11-20/h2-9,12-13H,10-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVPSSZGWRRKNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643468 | |
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-67-8 | |
Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.